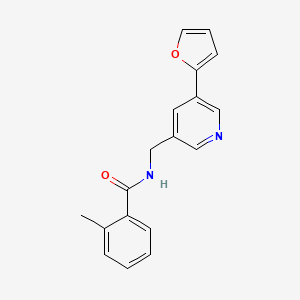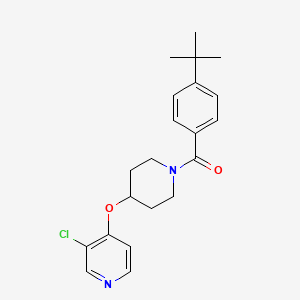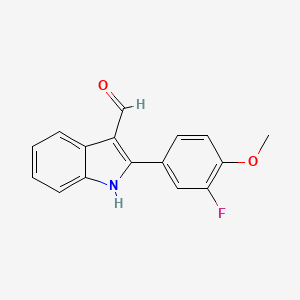
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to "2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde," often involves nucleophilic substitution reactions, as demonstrated by the preparation of various indole-based compounds through regioselective reactions and using methods like the Gewald synthesis technique for thiophene-3-carbonitrile derivatives related to the core structure of interest (Yamada et al., 2009), (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the dihedral angle between the indole and phenyl ring systems, which affects the compound's crystalline packing and stability. These structural characteristics are crucial for understanding the compound's physical and chemical properties, as seen in the analysis of similar compounds (Sonar et al., 2006).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, including cycloisomerizations catalyzed by metals such as gold, leading to the formation of complex structures with potential biological activities (Kothandaraman et al., 2011). These reactions expand the utility of indole derivatives in synthesizing novel compounds.
Physical Properties Analysis
The physical properties, including crystal packing and hydrogen bonding patterns, are crucial for understanding the stability and solubility of these compounds. The analysis of similar indole derivatives reveals detailed insights into these aspects, highlighting the importance of molecular interactions in determining the physical properties (Low et al., 2007).
Chemical Properties Analysis
The chemical properties of indole derivatives, such as their reactivity and stability, are influenced by their molecular structure. Studies on similar compounds provide valuable information on their behavior in various chemical reactions, including the impact of substituents on reactivity and the potential for forming novel compounds with diverse functionalities (Gribble et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Indole derivatives, like "2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde," play a crucial role in organic synthesis, offering versatile intermediates for the development of pharmaceuticals and complex organic molecules. The literature review on indole synthesis emphasizes the continued interest and developments in creating indole-based structures due to their significant biological and chemical properties (Taber & Tirunahari, 2011). Moreover, the catalytic C3 aza-alkylation of indoles represents a method for introducing substituents at the indole 3-position, demonstrating the adaptability of indole derivatives in synthesizing diverse organic compounds (Bonandi et al., 2020).
Biological Activities
Indole-based compounds are known for their wide range of biological activities. A study on Indole-3-Carbinol (I3C) and its derivatives, for instance, outlines the significant roles these compounds play in hepatic protection, highlighting the potential therapeutic applications of indole derivatives in treating liver diseases (Wang et al., 2016). Similarly, indolylarylsulfones have been identified as potent inhibitors for the human immunodeficiency virus, illustrating the critical medicinal chemistry applications of indole scaffolds (Famiglini & Silvestri, 2018).
Materials Science
Indole derivatives also find applications in materials science, particularly in the development of sensors and electronic materials. The review on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol underlines the utility of indole-based compounds in detecting various analytes due to their high selectivity and sensitivity (Roy, 2021). This indicates the potential of "this compound" in similar applications, given its structural characteristics.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
For instance, it may bind to the active site of GSK-3β, inhibiting its activity and leading to downstream effects .
Biochemical Pathways
Inhibition of gsk-3β can impact several pathways, including the wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation .
Pharmacokinetics
A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, has been reported to have high gi absorption and is bbb permeant . These properties suggest that the compound could have good bioavailability.
Result of Action
Inhibition of gsk-3β can lead to the accumulation of β-catenin in the cytoplasm, which can then translocate to the nucleus and regulate gene expression .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-20-15-7-6-10(8-13(15)17)16-12(9-19)11-4-2-3-5-14(11)18-16/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSSVPDXSVLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)
![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[8-oxo-6-[(1-{[(pyridin-3-ylmethyl)amino]carbonyl}propyl)thio][1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2494868.png)
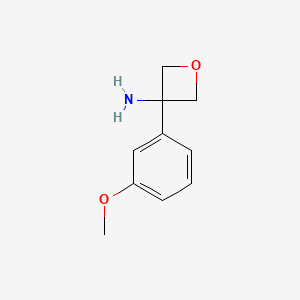

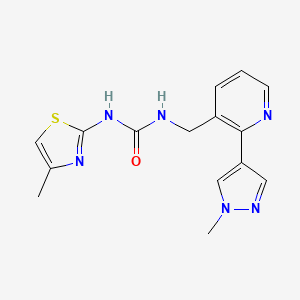
![N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2494876.png)


![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)
